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molecular formula C12H9FN2O2 B8446202 3-(2-(4-Fluorophenyl)oxazol-4-yl)-3-hydroxypropanenitrile

3-(2-(4-Fluorophenyl)oxazol-4-yl)-3-hydroxypropanenitrile

Cat. No. B8446202
M. Wt: 232.21 g/mol
InChI Key: QTOZNMQJBADVFI-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

A solution of 1-(2-(4-fluorophenyl)oxazol-4-yl)ethanone (250 mg, 1.22 mmol) in DMF-H2O (7 mL; 2:5 v/v) was cooled to 0° C. and KH2PO4 (327 mg, 2.4 mmol) was added, followed by KCN (116 mg, 1.8 mmol). The reaction mixture was stirred at 80° C. 10 h and then diluted with water. The organic product was extracted with EtOAc and the combined extracts were washed with H2O and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 8-12% EtOAc in petroleum ether) to afford 3-(2-(4-fluorophenyl)oxazol-4-yl)-3-hydroxypropanenitrile (60 mg, yield 21%) as a light yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 8.11 (d, J=0.7 Hz, 1H), 8.03-7.98 (dd, J=8.9 Hz, 5.4 Hz, 2H), 7.40-7.34 (t J=8.9 Hz, 2H), 6.13-6.12 (d, J=5.3 Hz, 1H), 4.93-4.87 (m, 1H), 2.98-2.93 (dd, J=8.9 Hz, 5.8 Hz, 2H). MS (ESI) m/z: Calculated for C12H9FN2O2: 232.06. found: 233.0 (M+H)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
KH2PO4
Quantity
327 mg
Type
reactant
Reaction Step Two
Name
Quantity
116 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10]=[C:11]([C:13](=[O:15])[CH3:14])[N:12]=2)=[CH:4][CH:3]=1.OP([O-])(O)=O.[K+].[C-:22]#[N:23].[K+]>CN(C=O)C.O.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][CH:10]=[C:11]([CH:13]([OH:15])[CH2:14][C:22]#[N:23])[N:12]=2)=[CH:6][CH:7]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1OC=C(N1)C(C)=O
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O.O
Step Two
Name
KH2PO4
Quantity
327 mg
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Step Three
Name
Quantity
116 mg
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic product was extracted with EtOAc
WASH
Type
WASH
Details
the combined extracts were washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 8-12% EtOAc in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1OC=C(N1)C(CC#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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